molecular formula C6H8F2O2 B12837952 (2,2-Difluorocyclopropyl)methyl acetate

(2,2-Difluorocyclopropyl)methyl acetate

Cat. No.: B12837952
M. Wt: 150.12 g/mol
InChI Key: XQSGUTXFGBJIHN-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)methyl acetate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclopropyl)methyl acetate typically involves the cyclopropanation of alkenes using difluorocarbene precursors. One common method involves the reaction of alkenes with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate under basic conditions to generate the difluorocyclopropane ring . The reaction conditions often require the use of a strong base such as potassium tert-butoxide and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclopropyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or DMSO.

    Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate the ring-opening of the cyclopropane ring.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Ring-Opening Reactions: The products depend on the specific conditions but may include linear or branched fluorinated compounds.

Scientific Research Applications

(2,2-Difluorocyclopropyl)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopropyl)methyl acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropane ring can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluorocyclopropyl)methyl chloride
  • (2,2-Difluorocyclopropyl)methyl bromide
  • (2,2-Difluorocyclopropyl)methyl alcohol

Uniqueness

(2,2-Difluorocyclopropyl)methyl acetate is unique due to the presence of the acetate group, which can be readily modified through various chemical reactions. This versatility makes it a valuable intermediate in organic synthesis. Additionally, the compound’s fluorinated cyclopropane ring imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to non-fluorinated analogs .

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

(2,2-difluorocyclopropyl)methyl acetate

InChI

InChI=1S/C6H8F2O2/c1-4(9)10-3-5-2-6(5,7)8/h5H,2-3H2,1H3

InChI Key

XQSGUTXFGBJIHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CC1(F)F

Origin of Product

United States

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